2-(1-phenyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(1-phenyl-1H-pyrazol-5-yl)acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a phenyl group attached to the first nitrogen atom of the pyrazole ring and an acetic acid moiety at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole.
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Substitution Reaction: : The methyl group at the third position of the pyrazole ring can be substituted with a carboxymethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.
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Substitution: : The acetic acid moiety can participate in esterification or amidation reactions, forming esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Esters and amides of 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The phenyl and pyrazole moieties can interact with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
2-(1-phenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with the acetic acid group at a different position, leading to different reactivity and applications.
1-Phenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrazole ring, which may affect its acidity and reactivity.
Uniqueness
2-(1-phenyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, distinguishing it from other pyrazole derivatives.
Properties
CAS No. |
82668-68-6 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-phenylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
ZFMVAYZTOCNIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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